1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 863017-61-2
VCID: VC6486096
InChI: InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25)
SMILES: CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3
Molecular Formula: C20H34N4S2
Molecular Weight: 394.64

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

CAS No.: 863017-61-2

Cat. No.: VC6486096

Molecular Formula: C20H34N4S2

Molecular Weight: 394.64

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea - 863017-61-2

Specification

CAS No. 863017-61-2
Molecular Formula C20H34N4S2
Molecular Weight 394.64
IUPAC Name 1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea
Standard InChI InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25)
Standard InChI Key FHZWVYZVDJZMJA-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Cyclohexylthiourea core: A cyclohexyl group attached to a thiourea (-NHC(=S)NH-) backbone.

  • Thiophene substituent: A thiophen-2-yl group linked to the central carbon of a propan-2-yl chain.

  • 4-Ethylpiperazine moiety: A nitrogen-rich heterocycle substituted with an ethyl group at the 4-position.

The IUPAC name reflects this arrangement: 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea. No common abbreviations or trivial names are documented for this compound in authoritative sources .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related thiourea derivatives (Table 1):

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight~435.6 g/molSum of atomic masses
LogP (Lipophilicity)3.2–3.8Analogous thiourea derivatives
Solubility (Water)<1 mg/mLHigh lipophilicity of components
pKa (Thiourea NH)~8.5Comparison to CHEMBL72881

The thiophene and piperazine groups likely enhance solubility in polar organic solvents (e.g., DMSO or ethanol), while the cyclohexyl moiety contributes to membrane permeability .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • Cyclohexyl isothiocyanate: For introducing the thiourea group.

  • 1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine: A branched amine intermediate.

Proposed Synthesis

A plausible pathway involves:

  • Preparation of the amine intermediate:

    • Condensation of thiophen-2-ylacetonitrile with 4-ethylpiperazine under Mannich-like conditions.

    • Reduction of the nitrile to a primary amine using LiAlH4 or catalytic hydrogenation .

  • Thiourea formation:

    • Reaction of cyclohexyl isothiocyanate with the amine intermediate in anhydrous THF or DCM at 0–25°C .

Critical Parameters:

  • Temperature control: Excess heat may lead to thiourea dimerization.

  • Stoichiometry: A 1:1 ratio of isothiocyanate to amine minimizes side products .

Pharmacological Evaluation

Mechanism of Action Hypotheses

The compound’s structure suggests multiple pharmacological targets:

  • Enzyme inhibition: Thiourea derivatives are known inhibitors of carbonic anhydrase, acetylcholinesterase, and bacterial enzymes .

  • Receptor modulation: The 4-ethylpiperazine group may interact with serotonin or dopamine receptors due to structural similarity to known psychotropic agents .

Structure-Activity Relationship (SAR) Considerations

Key structural features influencing activity:

  • Thiophene ring: Aromatic stacking interactions with enzyme active sites .

  • 4-Ethylpiperazine: Enhances solubility and bioavailability via hydrogen bonding .

  • Cyclohexyl group: Increases lipophilicity, potentially improving blood-brain barrier penetration .

Table 2: Impact of Substituents on Activity

SubstituentRoleEffect on Activity
Thiophen-2-ylAromatic interactionIncreases target binding affinity
4-Ethylpiperazin-1-ylSolubility modifierEnhances pharmacokinetics
CyclohexylthioureaLipophilicity contributorImproves membrane permeability

Future Research Directions

  • Synthetic optimization: Develop one-pot methods to improve yield and purity.

  • In vitro screening: Prioritize antimicrobial and enzyme inhibition assays.

  • ADMET profiling: Assess absorption, distribution, and metabolic stability using in silico models.

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